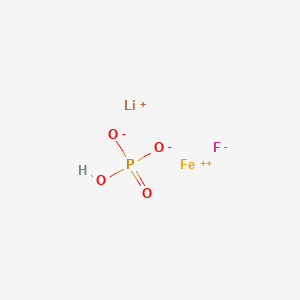
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+) lithium fluoride hydrogen phosphate (1/1/1/1) is a compound that combines iron, lithium, fluoride, and phosphate ions in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+) lithium fluoride hydrogen phosphate can be achieved through several methods. One common approach involves the reaction of iron(II) sulfate, lithium fluoride, and phosphoric acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+) lithium fluoride hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The iron(II) ion can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in reduction reactions where the iron(III) ion is reduced back to iron(II).
Substitution: Fluoride ions in the compound can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Iron(III) lithium fluoride hydrogen phosphate.
Reduction: Iron(II) lithium fluoride hydrogen phosphate.
Substitution: Compounds like iron(2+) lithium chloride hydrogen phosphate.
Wissenschaftliche Forschungsanwendungen
Iron(2+) lithium fluoride hydrogen phosphate has several scientific research applications:
Energy Storage: It is investigated as a potential cathode material for lithium-ion batteries due to its high theoretical energy density.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: It is used in the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of iron(2+) lithium fluoride hydrogen phosphate involves the interaction of its constituent ions with other chemical species. In energy storage applications, the lithium ions migrate through the compound’s structure, facilitating charge transfer and energy storage. The iron ions can undergo redox reactions, contributing to the compound’s catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(II) fluoride (FeF2): Used as a cathode material in lithium-ion batteries.
Lithium iron phosphate (LiFePO4): A well-known cathode material with high thermal stability and safety.
Iron(III) phosphate (FePO4): Used in various industrial applications, including as a precursor for lithium iron phosphate.
Uniqueness
Iron(2+) lithium fluoride hydrogen phosphate is unique due to its specific combination of ions, which imparts distinct properties such as high energy density and catalytic activity
Eigenschaften
CAS-Nummer |
484039-93-2 |
|---|---|
Molekularformel |
FFeHLiO4P |
Molekulargewicht |
177.8 g/mol |
IUPAC-Name |
lithium;hydrogen phosphate;iron(2+);fluoride |
InChI |
InChI=1S/FH.Fe.Li.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;+2;+1;/p-3 |
InChI-Schlüssel |
IYHPPEDNKYRLNK-UHFFFAOYSA-K |
Kanonische SMILES |
[Li+].OP(=O)([O-])[O-].[F-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


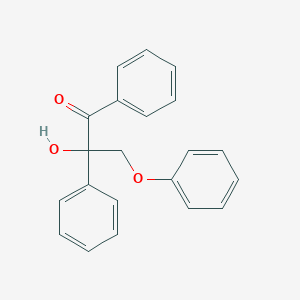
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
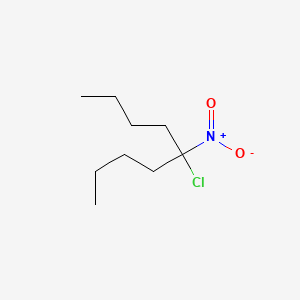
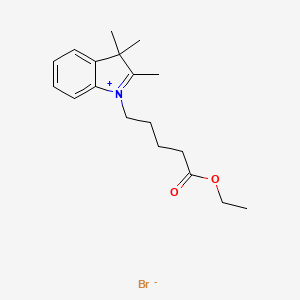
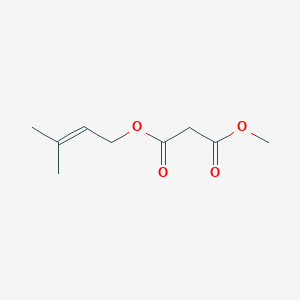
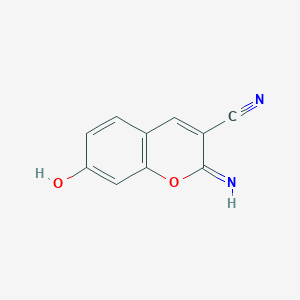
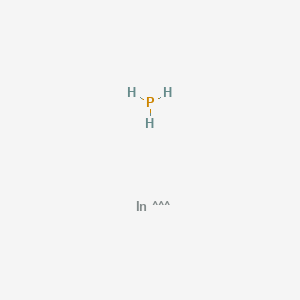
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
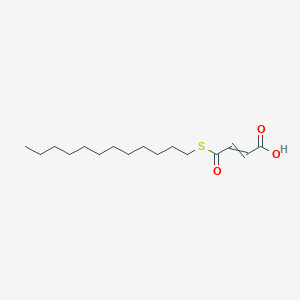
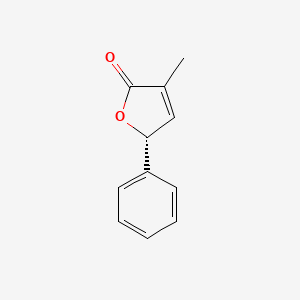
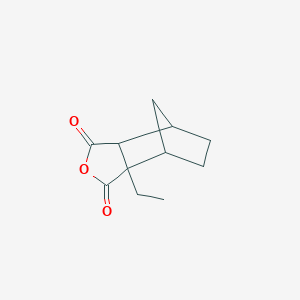
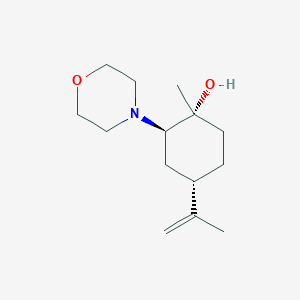
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
